3-Amino-1-(4-methyl-2-thienyl)propan-1-ol
Overview
Description
“3-Amino-1-(4-methyl-2-thienyl)propan-1-ol” is a chemical compound with the molecular formula C8H13NOS . It is an alkanolamine used to redisperse compacted solids such as antiperspirant materials for component analysis .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “this compound”, has been a topic of interest in recent literature . One method involves reacting optically active 3-(N,N-dimethylamino)-1-(2-thienyl)-propan-1-ol with a haloformic ester in the presence of a base .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can be synthesized through various methods such as the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical and Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 171.26 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a melting point of 72.0 to 76.0 °C and a predicted boiling point of 294.3±35.0 °C .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which include this compound, have been studied for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound could potentially have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Properties
IUPAC Name |
3-amino-1-(4-methylthiophen-2-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6-4-8(11-5-6)7(10)2-3-9/h4-5,7,10H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWLBUHQZAZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.